

An In-depth Technical Guide to 2-Chlorothioxanthone (CAS 86-39-5)

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Compound of Interest

Compound Name: 2-Chlorothioxanthone

Cat. No.: B032725

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and primary applications of **2-Chlorothioxanthone** (CTX), a key organic compound in materials science and pharmaceutical development.

Core Properties and Identifiers

2-Chlorothioxanthone is a thioxanthone derivative characterized by a chlorine atom at the second position of its aromatic framework.^[1] This substitution pattern critically influences its photochemical and physical properties.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	86-39-5[2][3][4][5]
IUPAC Name	2-chloro-9H-thioxanthen-9-one[2][6]
Molecular Formula	C ₁₃ H ₇ ClOS[2][3][4][7]
Molecular Weight	246.71 g/mol [2][4][7][8]
InChI Key	ZCDADJXRUCOCJE-UHFFFAOYSA-N[2][3][4][7]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl</chem> [2][7]
Synonyms	2-Chloro-9H-thioxanthen-9-one, Photoinitiator CTX, 2-Chlorothioxanthone[1][2][3][9]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Yellow to pale yellow or beige crystalline powder/solid.[1][3][4][10]
Melting Point	152.5–154 °C[4][10]
Boiling Point	~409.4 °C (predicted)[4][10]
Solubility	Partly miscible in water; soluble in organic solvents such as acetone, ethanol, and chloroform.[1][3][4][10]
Density	~1.53 g/cm ³ [4][10]
Stability	Stable under normal storage conditions.
Reactivity	Known for its photochemical reactivity upon exposure to UV light.[3]

Spectroscopic Data

Detailed structural elucidation of **2-Chlorothioxanthone** relies on standard spectroscopic techniques. While raw spectral data is extensive, the availability of key analyses is summarized below.

Table 3: Availability of Spectroscopic Data

Technique	Availability / Reference
^1H NMR	Data available, shows characteristic aromatic proton signals. [11] [12]
^{13}C NMR	Data available for carbon framework analysis. [13]
Mass Spectrometry	Data available, confirms molecular weight and fragmentation patterns. [2]
IR Spectroscopy	Data available, shows characteristic carbonyl (C=O) and aromatic C-Cl stretches. [2]

Applications in Research and Industry

The unique photochemical properties of **2-Chlorothioxanthone** make it a valuable compound in several high-technology fields.

- **Photoinitiation:** Its primary application is as a Type II photoinitiator in UV-curable systems, including inks, coatings, and adhesives.[\[1\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Upon UV absorption, it generates free radicals that initiate rapid polymerization, a process valued for its energy efficiency and speed.[\[17\]](#)
- **Pharmaceutical Intermediate:** **2-Chlorothioxanthone** serves as a key intermediate in the synthesis of pharmaceuticals, particularly antipsychotic drugs like Chlorprothixene.[\[4\]](#)[\[9\]](#) It is also a known principal photoproduct of Chlorprothixene, making its study relevant to understanding the drug's stability and potential phototoxicity.[\[9\]](#)[\[18\]](#)
- **Drug Discovery Research:** The thioxanthone scaffold is explored in drug discovery for various activities. Chiral derivatives have been synthesized and studied as modulators of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[\[13\]](#) The inclusion

of a chlorine atom can significantly modulate a molecule's biological activity and pharmacokinetic properties.[\[19\]](#)

- Organic Synthesis: It is used as a building block in the synthesis of fluorescent dyes and other complex organic molecules.[\[14\]](#)

Photochemical Mechanism of Action

As a Type II photoinitiator, **2-Chlorothioxanthone** requires a co-initiator or synergist (typically a tertiary amine) to generate radicals efficiently. The process is a cornerstone of UV curing technology.[\[15\]](#)[\[20\]](#)

- UV Absorption: The CTX molecule absorbs UV light, promoting an electron from its ground state (S_0) to a singlet excited state (S_1).
- Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable and longer-lived triplet excited state (T_1).
- Hydrogen Abstraction: The excited triplet-state CTX abstracts a hydrogen atom from the amine synergist. This step forms a ketyl radical and an aminoalkyl radical.
- Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the formation of a crosslinked polymer network.[\[15\]](#)[\[21\]](#)

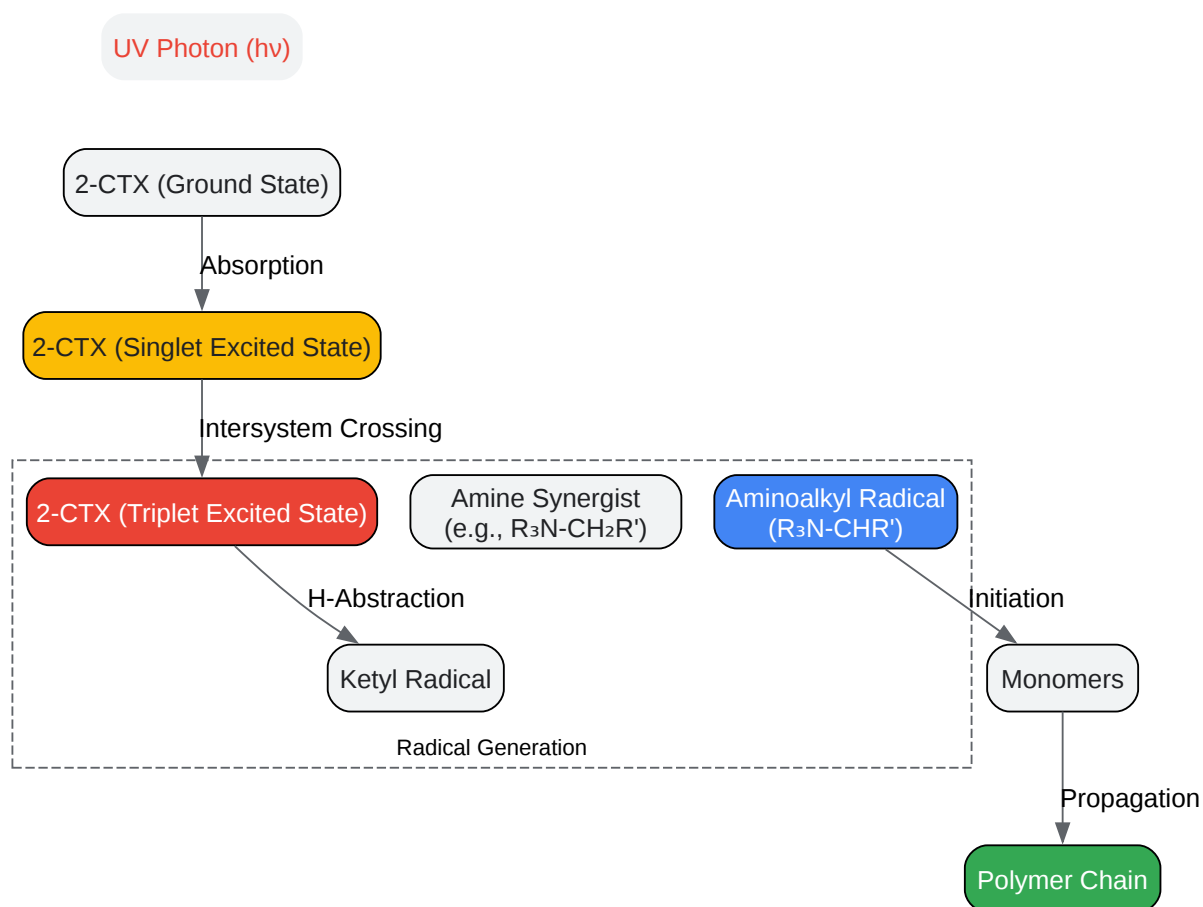


Figure 1: Photoinitiation Mechanism of 2-Chlorothioxanthone

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Figure 1: Photoinitiation Mechanism of **2-Chlorothioxanthone**

Experimental Protocols

Synthesis Protocols

Multiple synthetic routes to **2-Chlorothioxanthone** have been reported. Below are summaries of two common methods.

Protocol 1: Synthesis via Oxidation of 2-Chlorothianthrene[22]

This method provides a high yield through a catalyzed oxidation reaction.

- **Reaction Setup:** To a 35 mL reaction tube, add 2-chlorothianthrene (1 mmol), $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ (0.1 mmol), and KPF_6 (0.2 mmol).
- **Solvent Addition:** Add 3 mL of acetonitrile to the tube.
- **Atmosphere Exchange:** Purge the tube with oxygen gas to replace the air and seal with a rubber stopper. Maintain a positive pressure of oxygen using an attached balloon.
- **Heating:** Place the reaction tube into an oil bath preheated to 80°C.
- **Reaction Time:** Allow the reaction to proceed for 2 hours.
- **Workup and Purification:** After cooling, filter the reaction mixture. Remove the solvent from the filtrate via vacuum distillation. Purify the resulting crude product by column chromatography on silica gel, using a 1:50 mixture of ethyl acetate to petroleum ether as the eluent.
- **Isolation:** Collect the fractions containing the target compound and evaporate the solvent to yield **2-chlorothioxanthone** (reported yield: 96%).[22]

Protocol 2: Synthesis via Friedel-Crafts Type Cyclization[23][24]

This classical approach involves the formation of an intermediate which is then cyclized.

- **Intermediate Formation:** React 4-chlorothiophenol with 2-chlorobenzonitrile in the presence of a base and solvent (e.g., toluene with N,N -dimethylformamide) to form the intermediate 2-(4'-chloro-phenylthio)-benzonitrile.[23]
- **Hydrolysis:** The benzonitrile intermediate is hydrolyzed under basic conditions (e.g., NaOH in 2-methoxyethanol) followed by acidification with HCl to yield 2-(4'-chlorophenylthio)benzoic acid.[23]

- Ring Closure (Cyclization): Heat the resulting benzoic acid derivative in a strong acid, such as concentrated sulfuric acid, at elevated temperatures (e.g., 125-130°C) for several hours to induce intramolecular cyclization.[23]
- Isolation: Carefully pour the reaction mixture into water to precipitate the crude **2-Chlorothioxanthone**. The precipitate is then filtered, washed until neutral, and dried.

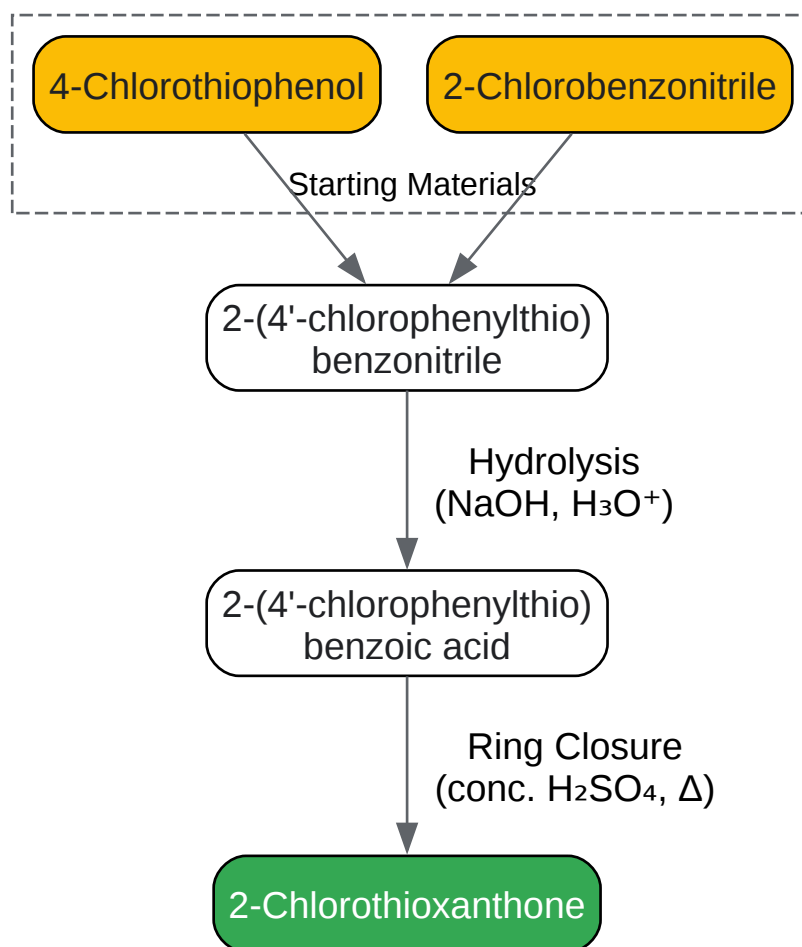


Figure 2: General Workflow for Synthesis Protocol 2

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Figure 2: General Workflow for Synthesis Protocol 2

Purity Analysis

The purity of synthesized **2-Chlorothioxanthone** is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13] These methods allow for

the quantification of the main product and the detection of any residual starting materials or byproducts.

Safety and Handling

Proper safety protocols are essential when handling **2-Chlorothioxanthone** due to its classification as a flammable solid and potential for irritation.

Table 4: GHS Hazard and Precautionary Information

Category	Code	Description
Hazard Statement	H228	Flammable solid.[2][8]
Precautionary	P210	Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][8][25]
(Prevention)	P280	Wear protective gloves/protective clothing/eye protection/face protection.[2][8][25]
Precautionary	P370+P378	In case of fire: Use appropriate media to extinguish.[2][8]
(Response)		
Precautionary	P403+P233	Store in a well-ventilated place. Keep container tightly closed.[25]
(Storage)		

- Handling: Handle in a well-ventilated area to avoid dust formation.[26] Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin and eyes.[25][26]
- Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4][26]

Conclusion

2-Chlorothioxanthone (CAS 86-39-5) is a highly versatile organic compound with significant industrial and scientific importance. Its fundamental role as a photoinitiator is critical to the UV curing industry, while its utility as a pharmaceutical intermediate highlights its relevance in drug development. A thorough understanding of its chemical properties, photochemical mechanisms, and safe handling protocols is crucial for its effective and responsible application in research and manufacturing.

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